5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound belonging to the thienopyrimidine class This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[2,3-d]pyrimidine core.
Introduction of Substituents: The core structure is then functionalized by introducing the 4-methylphenyl and 3-phenylpropyl groups through nucleophilic substitution reactions.
Sulfanyl Group Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to a biological effect.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Phenylpropyl Sulfanyl Compounds: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
5,6-dimethyl-3-(4-methylphenyl)-2-[(3-phenylpropyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific combination of functional groups and core structure, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C24H24N2OS2 |
---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
5,6-dimethyl-3-(4-methylphenyl)-2-(3-phenylpropylsulfanyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N2OS2/c1-16-11-13-20(14-12-16)26-23(27)21-17(2)18(3)29-22(21)25-24(26)28-15-7-10-19-8-5-4-6-9-19/h4-6,8-9,11-14H,7,10,15H2,1-3H3 |
InChI Key |
URCRBVCGXDWVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCCC4=CC=CC=C4)SC(=C3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.